molecular formula C5H7ClN2OS B2370813 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole CAS No. 84353-08-2

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole

Cat. No.: B2370813
CAS No.: 84353-08-2
M. Wt: 178.63
InChI Key: USMSWADEUHQNFP-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloroethyl group and a methoxy group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chloroethyl-containing compound in the presence of a sulfur source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the thiadiazole ring can yield dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound may also interact with proteins and enzymes, inhibiting their function and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: A simpler compound with a chloroethyl group, used as a solvent and chemical intermediate.

    Bis(2-chloroethyl) sulfide (Mustard Gas): A toxic compound with similar structural features but used historically as a chemical warfare agent.

    2-Chloroethyl ether: Another related compound used in organic synthesis and industrial applications.

Uniqueness

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole is unique due to the presence of both a chloroethyl group and a methoxy group on the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMSWADEUHQNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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